3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Description
3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H24ClN3O3S and its molecular weight is 506.02. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with quinazoline and imidazole moieties have been reported to exhibit a broad range of biological activities . Therefore, it’s plausible that this compound may interact with multiple targets, depending on its specific structure and functional groups.
Mode of Action
Compounds with similar structures have been reported to inhibit cyclooxygenase (cox) enzymes, which play a key role in inflammation . This suggests that the compound might interact with its targets to induce changes in their function, potentially leading to anti-inflammatory effects.
Biochemical Pathways
The compound may affect various biochemical pathways, given the broad range of activities associated with quinazoline and imidazole derivatives . For instance, if the compound acts as a COX inhibitor, it could affect the arachidonic acid pathway, leading to reduced production of prostaglandins and other inflammatory mediators .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound acts as a COX inhibitor, it could potentially reduce inflammation by decreasing the production of inflammatory mediators .
Biological Activity
3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS Number: 1113138-18-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SARs).
Chemical Structure and Properties
The molecular formula of the compound is C27H24ClN3O3S with a molecular weight of 506.0 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C27H24ClN3O3S |
Molecular Weight | 506.0 g/mol |
CAS Number | 1113138-18-3 |
Research indicates that compounds within the quinazoline family often exhibit their biological effects through interactions with various enzymes and receptors. Specifically, derivatives similar to this compound have been studied for their inhibitory effects on enzymes such as α-glucosidase, which is relevant in the context of diabetes management. For instance, a related study demonstrated that modifications to the quinazoline structure enhanced α-glucosidase inhibition, leading to IC50 values significantly lower than that of acarbose, a standard antidiabetic drug .
Antidiabetic Activity
The compound has been evaluated for its potential as an α-glucosidase inhibitor. In vitro studies have shown that certain structural modifications can lead to increased potency against this enzyme. For example, derivatives with specific substituents exhibited IC50 values ranging from 49.40 to 83.20 μM, indicating promising antidiabetic properties .
Anticancer Activity
Quinazoline derivatives have also been investigated for their anticancer properties. In vitro assays against various cancer cell lines have revealed that compounds similar to this one exhibit cytotoxic effects. For instance, studies on related thiosemicarbazone derivatives showed significant anticancer activity against human colon cancer cell lines (HCT116), suggesting that modifications in the quinazoline structure could enhance its anticancer efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of electron-donating groups on the benzyl moiety enhances biological activity. For example, compounds with methoxy or dimethylamino substituents displayed improved interactions with target enzymes compared to those with electron-withdrawing groups . The introduction of thioether functionalities has also been linked to increased biological activity due to enhanced binding affinity with target proteins.
Case Studies and Research Findings
- Inhibition of α-glucosidase : A study demonstrated that modifications to the quinazoline structure led to significant improvements in α-glucosidase inhibition compared to standard treatments like acarbose .
- Anticancer efficacy : Research on related compounds showed promising results against various cancer cell lines, highlighting the potential for further development in oncology applications .
- Antimicrobial properties : Although specific studies on this compound are scarce, similar quinazoline derivatives have shown selective antimicrobial activity, warranting further investigation into this aspect .
Properties
IUPAC Name |
3-benzyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-N-propan-2-ylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O3S/c1-17(2)29-25(33)20-10-13-22-23(14-20)30-27(31(26(22)34)15-18-6-4-3-5-7-18)35-16-24(32)19-8-11-21(28)12-9-19/h3-14,17H,15-16H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVZBRJRWSVZII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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